Diisopropylamine

Beschreibung

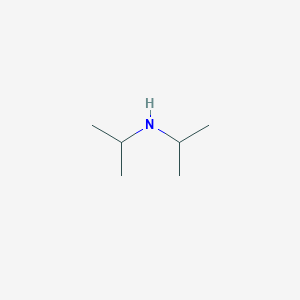

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOMVDZJSHZZME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N, Array | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

4111-54-0 (lithium salt), 63449-72-9 (sulfate[2:1]), 819-79-4 (hydrochloride) | |

| Record name | Diisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9025085 | |

| Record name | Diisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

101.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia- or fish-like odor. | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

183 °F at 760 mmHg (NTP, 1992), 84 °C @ 760 mm Hg, 84 °C, 183 °F | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

30 °F (NTP, 1992), -1 °C, 30 °F (-1 °C)(OPEN CUP), -6 °C o.c., 20 °F | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ether, and ethanol., In water, 1.1X10+5 mg/l @ 25 °C, Solubility in water, g/l: 10 (slightly soluble), Miscible | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.717 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7169 @ 20 °C/4 °C, Relative density (water = 1): 0.72, 0.72 | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1), Relative vapor density (air = 1): 3.5, 3.5 | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

129.25 mmHg (USCG, 1999), 79.4 [mmHg], 79.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 9.3, 70 mmHg | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid ... | |

CAS No. |

108-18-9 | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Diisopropylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIISOPROPYLAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6758 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Propanamine, N-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diisopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9025085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.235 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIISOPROPYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR9JLI40NO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/IM3D6AA8.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-78 °F (NTP, 1992), -61 °C, -78 °F, -141 °F | |

| Record name | DIISOPROPYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3229 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DIISOPROPYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/931 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | DIISOPROPYLAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0449 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | DIISOPROPYLAMINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/77 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Diisopropylamine | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0217.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to Diisopropylamine: Structure, Properties, and Applications

Diisopropylamine (DIPA) is a secondary amine characterized by the presence of two isopropyl groups bonded to a central nitrogen atom.[1] This sterically hindered amine is a versatile organic compound widely utilized as a precursor, a catalyst, and a solvent in numerous industrial and laboratory syntheses.[1][2][3] Its significance is particularly pronounced in the formation of non-nucleophilic strong bases, most notably lithium diisopropylamide (LDA).[4] This guide provides a detailed overview of its chemical structure, physicochemical properties, and key experimental protocols for its synthesis and application.

Chemical Structure and Identification

This compound is a symmetrical secondary amine. The molecule consists of a nitrogen atom attached to the secondary carbon atoms of two isopropyl groups. This bulky substitution pattern is crucial to its chemical reactivity, particularly its reduced nucleophilicity compared to less hindered amines.[4] It is a colorless to pale yellow liquid that presents with a characteristic ammonia-like or fishy odor.[1][3][5]

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below, providing key data for researchers and chemical professionals.

| Property | Value | Reference(s) |

| Identifiers | ||

| Molecular Weight | 101.19 g/mol | [2][5][6][8] |

| CAS Number | 108-18-9 | [2][6][8] |

| PubChem CID | 7912 | [2][5] |

| EC Number | 203-558-5 | [8] |

| Physical Properties | ||

| Appearance | Colorless liquid with an ammonia (B1221849)/fish-like odor | [1][4][5] |

| Boiling Point | 84 °C | [2][3][9][10] |

| Melting Point | -61 °C | [2][3][10][11] |

| Density | 0.722 g/mL at 25 °C | [2][3] |

| Solubility | Slightly soluble in water; miscible with organic solvents | [1][11][12] |

| Vapor Pressure | 81.16 mm Hg at 25 °C | [11] |

| Refractive Index (n²⁰/D) | 1.392 | [3][11] |

| Safety Data | ||

| Flash Point | -13 °C to -1.11 °C | [10][11] |

| Autoignition Temperature | 316 °C | [11] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent use in preparing a key reagent are outlined below.

This compound is commercially produced through the reductive amination of acetone (B3395972) with ammonia.[4] This process typically employs a metal catalyst.

-

Reaction: 2 (CH₃)₂CO + NH₃ + 2 H₂ → [(CH₃)₂CH]₂NH + 2 H₂O

-

Reactants: Acetone, anhydrous ammonia, hydrogen gas.

-

Catalyst: A modified copper oxide, often copper chromite, is generally used as the catalyst.[4]

-

Procedure:

-

Acetone and liquid ammonia are mixed in a suitable molar ratio.

-

The mixture is fed into a high-pressure reactor containing the catalyst.

-

Hydrogen gas is introduced into the reactor.

-

The reaction is carried out at elevated temperature and pressure.

-

Upon completion, the reaction mixture is cooled, and the excess ammonia and hydrogen are recovered.

-

The crude product is purified by fractional distillation to yield high-purity this compound.

-

-

Purification: For laboratory use, commercial this compound can be dried by distillation from potassium hydroxide (B78521) (KOH) or over sodium wire.[4]

This compound is the essential precursor for the synthesis of Lithium Diisopropylamide (LDA), a widely used non-nucleophilic strong base in organic synthesis.[4]

-

Reaction: [(CH₃)₂CH]₂NH + R-Li → [(CH₃)₂CH]₂NLi + R-H (where R-Li is typically n-butyllithium)

-

Reagents: this compound, n-butyllithium (n-BuLi) in a suitable solvent (e.g., hexanes), and a dry, inert solvent like tetrahydrofuran (B95107) (THF).

-

Procedure (under an inert atmosphere, e.g., Argon or Nitrogen):

-

An oven-dried reaction flask equipped with a magnetic stirrer and a septum is charged with freshly distilled, anhydrous THF.

-

The flask is cooled to -78 °C using a dry ice/acetone bath.

-

This compound, freshly distilled from KOH, is added dropwise to the cold THF.

-

A solution of n-butyllithium in hexanes is added slowly to the stirred this compound solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for approximately 30 minutes, during which time the LDA is formed and remains in solution. The resulting solution is a pale yellow color.

-

The freshly prepared LDA solution is typically used immediately for subsequent deprotonation reactions.

-

Visualizations

The following diagrams illustrate the chemical structure of this compound and a logical workflow for the synthesis of LDA.

Caption: 2D chemical structure of this compound (C₆H₁₅N).

Caption: Experimental workflow for the synthesis of LDA from this compound.

References

- 1. CAS 108-18-9: this compound | CymitQuimica [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound | 108-18-9 [chemicalbook.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [webbook.nist.gov]

- 7. hpc-standards.com [hpc-standards.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. alkylamines.com [alkylamines.com]

- 10. This compound | 108-18-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 11. parchem.com [parchem.com]

- 12. chinaamines.com [chinaamines.com]

Diisopropylamine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylamine (DIPA) is a secondary amine with the chemical formula (CH₃)₂CHNHCH(CH₃)₂.[1] It is a colorless, volatile liquid characterized by a distinct ammonia- or fish-like odor.[2][3] As a sterically hindered amine, it serves as a crucial intermediate and reagent in a multitude of chemical transformations, most notably as the precursor to the strong, non-nucleophilic base Lithium Diisopropylamide (LDA). Its utility spans the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, where it functions as a potent base, catalyst, and building block.[4][5] This document provides an in-depth overview of the core physical and chemical properties of this compound, details standard experimental methodologies for property determination and purification, and illustrates key synthetic workflows.

Physical Properties

This compound is a flammable and strongly alkaline liquid.[3] It is miscible with water and soluble in most common organic solvents, including ethanol, ether, acetone, and benzene.[6][7] The physical characteristics of this compound are summarized below.

Table 1.1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₅N | [2] |

| Molecular Weight | 101.19 g/mol | [2] |

| Appearance | Clear, colorless liquid | [2][3] |

| Odor | Ammonia-like, fishy | [2] |

| Density | 0.722 g/mL at 25°C | [1][3] |

| Refractive Index (n²⁰/D) | 1.392 | [1][3] |

| Viscosity | 0.40 cP at 25°C | [2][8] |

| Vapor Density (vs. air) | 3.5 | [1][9] |

| Surface Tension | 19.11 dynes/cm | [7] |

Table 1.2: Thermodynamic Properties

| Property | Value | Source(s) |

| Boiling Point | 83-85°C (181-185°F) at 760 mmHg | [2][6] |

| Melting Point | -61°C (-78°F) | [2][3] |

| Flash Point | -6°C (21.2°F) (open cup) | [3][10] |

| Autoignition Temperature | 316°C (600°F) | [9][11] |

| Vapor Pressure | 50 mmHg at 20°C | [1] |

| 79.4 mmHg at 25°C | [2] | |

| Heat of Vaporization | 8.265 kcal/mol at 25°C | [8] |

| Explosive Limits in Air | 1.1% - 7.1% (V/V) | [9] |

Table 1.3: Solubility and Partitioning

| Property | Value | Source(s) |

| Solubility in Water | Miscible / 100 g/L at 20°C | [6] |

| logP (Octanol/Water) | 0.4 at 20°C | [12] |

Chemical Properties and Reactivity

This compound's chemical behavior is dominated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic character. The two bulky isopropyl groups, however, sterically hinder the nitrogen, moderating its nucleophilicity while retaining strong basicity.

Table 2.1: Acidity and Basicity

| Property | Value | Source(s) |

| pKa (of conjugate acid) | 11.07 in water | [2][6] |

| pKb | 3.43 | [6] |

| pH (6 g/L solution) | 11.8 | [13] |

Reactivity Profile

-

Basicity : this compound is a strong base.[3] It readily reacts with acids to form the corresponding diisopropylammonium salts. This basicity is fundamental to its role as a proton scavenger and catalyst in various organic reactions.

-

Formation of Lithium Diisopropylamide (LDA) : The most significant reaction of this compound is its deprotonation by an organolithium reagent, typically n-butyllithium (n-BuLi), to form Lithium Diisopropylamide (LDA). LDA is a very strong, sterically hindered, non-nucleophilic base widely used in organic synthesis for the selective deprotonation of carbon acids, such as in the formation of enolates.[14]

-

Nucleophilicity : While a strong base, the steric bulk of the isopropyl groups makes this compound a relatively poor nucleophile compared to less hindered secondary amines like dimethylamine.[14] This property is advantageous when selective deprotonation is desired without competing nucleophilic attack.

-

Stability : this compound is stable under standard conditions but is sensitive to air and heat.[3] It is incompatible with strong oxidizing agents, strong acids, aluminum, and peroxides, with which it can react violently.[3][12] Upon combustion, it decomposes to produce toxic fumes, including nitrogen oxides.[10]

-

Corrosivity : As a strong base, it may attack some forms of plastics, copper, and zinc.[10]

Experimental Protocols

Accurate determination of physical and chemical properties is critical for the safe handling and effective application of this compound. Below are generalized, standard methodologies for key properties and procedures.

Purification by Distillation

For many applications, particularly the synthesis of LDA, this compound must be rigorously dried.

-

Objective : To remove water and other impurities.

-

Apparatus : Round-bottom flask, distillation head with thermometer, condenser, receiving flask, heating mantle, boiling chips or magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon line).

-

Procedure :

-

Add this compound to a round-bottom flask containing a drying agent. Common drying agents include potassium hydroxide (B78521) (KOH) pellets or calcium hydride (CaH₂).[7][14]

-

Reflux the this compound over the drying agent for several hours under a dry, inert atmosphere.

-

After reflux, allow the apparatus to cool slightly and reconfigure for distillation.

-

Heat the flask to distill the this compound. The fraction boiling at approximately 84°C at atmospheric pressure should be collected in a dry receiving flask under an inert atmosphere.[6]

-

The purified, anhydrous this compound should be stored over a drying agent (like molecular sieves) under an inert atmosphere.

-

Determination of Boiling Point (Micro Reflux Method)

-

Objective : To determine the boiling point of a small sample of this compound.

-

Apparatus : Small test tube, thermometer, heating block or Thiele tube, and a small magnetic stir bar (if using a heating block).[15]

-

Procedure :

-

Place approximately 0.5 mL of this compound into the test tube along with a stir bar.

-

Position the test tube in the heating block.

-

Clamp a thermometer so that its bulb is approximately 1 cm above the surface of the liquid.[15]

-

Begin gentle stirring and heating.

-

Observe the formation of a "reflux ring," which is the level at which the vapor condenses and flows back into the liquid.

-

Adjust the thermometer position so the bulb is level with this reflux ring.

-

The stable temperature reading on the thermometer when the liquid is gently refluxing is the boiling point.[15]

-

Record the ambient barometric pressure, as boiling point is pressure-dependent.

-

Determination of pKa (Potentiometric Titration)

-

Objective : To determine the acid dissociation constant of the conjugate acid of this compound.

-

Apparatus : pH meter with a calibrated electrode, burette, beaker, magnetic stirrer, and standardized solutions of a strong acid (e.g., HCl) and the amine.

-

Procedure :

-

Prepare a dilute aqueous solution of this compound of known concentration (e.g., 0.05 M).[16]

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Slowly titrate the amine solution with a standardized solution of HCl, recording the pH after each addition of the acid titrant.

-

Continue the titration well past the equivalence point.

-

Plot the recorded pH values against the volume of HCl added to generate a titration curve.

-

The pKa is equal to the pH at the half-equivalence point (the point where half of the amine has been neutralized). This can be determined from the graph or by calculation.[16]

-

Synthesis of Lithium Diisopropylamide (LDA)

-

Objective : To prepare a solution of the strong base LDA from this compound. This procedure must be conducted under strictly anhydrous and inert conditions.

-

Apparatus : Flame-dried glassware including a two-neck round-bottom flask, dropping funnel or syringe, magnetic stirrer, inert atmosphere setup (nitrogen or argon), and a cooling bath (e.g., dry ice/acetone at -78°C).

-

Reagents : Anhydrous this compound, anhydrous solvent (typically tetrahydrofuran, THF), and a solution of n-butyllithium (n-BuLi) in hexanes.

-

Procedure :

-

To the reaction flask, add anhydrous THF and anhydrous this compound (1.1-1.2 equivalents) via syringe under a positive pressure of inert gas.[2][17]

-

Cool the stirred solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-BuLi (1.0 equivalent) dropwise via syringe or dropping funnel, ensuring the internal temperature does not rise significantly.[2]

-

After the addition is complete, the solution is typically stirred at -78°C for 15-30 minutes.[2] The formation of LDA is very rapid.[17]

-

The resulting pale yellow solution of LDA is ready for use in subsequent deprotonation reactions.

-

Visualized Workflows and Relationships

// Nodes DIPA [label="this compound\n(Anhydrous)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; THF [label="Anhydrous THF", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nBuLi [label="n-Butyllithium\n(in Hexanes)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mix [label="Combine DIPA and THF\nin Reaction Flask", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="Cool to -78 °C\n(Dry Ice/Acetone Bath)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Add [label="Slowly Add n-BuLi", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Stir [label="Stir at -78 °C\n(15-30 min)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LDA [label="LDA Solution\n(Ready for use)", shape=Mdiamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges DIPA -> Mix; THF -> Mix; Mix -> Cool; Cool -> Add; nBuLi -> Add [label="1.0 eq."]; Add -> Stir; Stir -> LDA; } dot Caption: Experimental workflow for the synthesis of Lithium Diisopropylamide (LDA).

// Central Node DIPA [label="this compound\n((i-Pr)₂NH)", fillcolor="#FBBC05", fontcolor="#202124", shape=octagon];

// Reactants Acid [label="Acid (HX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; nBuLi [label="n-BuLi", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AlkylHalide [label="Diethyl Sulfate", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Products Salt [label="Diisopropylammonium Salt\n((i-Pr)₂NH₂⁺X⁻)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDA [label="Lithium Diisopropylamide (LDA)\n((i-Pr)₂NLi)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HunigsBase [label="Hünig's Base\n((i-Pr)₂NEt)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Applications App_LDA [label="Strong, Non-nucleophilic Base", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; App_Herbicide [label="Herbicide Precursor\n(e.g., Diallate)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges DIPA -> Salt [label="+"]; Acid -> Salt [label="+"]; DIPA -> LDA [label="+"]; nBuLi -> LDA [label="+"]; DIPA -> HunigsBase [label="+"]; AlkylHalide -> HunigsBase [label="+"]; LDA -> App_LDA [style=dashed, arrowhead=none]; DIPA -> App_Herbicide [style=dashed, arrowhead=none]; } dot Caption: Logical relationships of this compound's key chemical transformations.

References

- 1. Flash Point - Prime Process Safety Center [primeprocesssafety.com]

- 2. How To [chem.rochester.edu]

- 3. hrcak.srce.hr [hrcak.srce.hr]

- 4. oil-tester.com [oil-tester.com]

- 5. US2512585A - Azeotropic distillation of isopropyl alcohol from this compound - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. creativesafetysupply.com [creativesafetysupply.com]

- 10. US4595779A - Stable lithium diisopropylamide and method of preparation - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. scimed.co.uk [scimed.co.uk]

- 13. Flash point - Wikipedia [en.wikipedia.org]

- 14. This compound - Wikipedia [en.wikipedia.org]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. pubs.acs.org [pubs.acs.org]

- 17. prepchem.com [prepchem.com]

An In-depth Technical Guide to Diisopropylamine (CAS 108-18-9)

Abstract: This technical guide provides a comprehensive overview of diisopropylamine (CAS 108-18-9), a sterically hindered secondary amine of significant importance in both industrial and laboratory-scale organic synthesis. The document details its chemical and physical properties, key applications, and detailed experimental protocols. It is intended for researchers, scientists, and professionals in the fields of chemistry and drug development who utilize or are investigating the applications of this versatile chemical intermediate.

Introduction

This compound (DIPA) is an organic compound classified as a secondary amine.[1] It is a colorless liquid at room temperature, possessing a characteristic fishy, ammonia-like odor.[1][2] Structurally, the amine nitrogen is bonded to two isopropyl groups, which impart significant steric hindrance. This feature is crucial to its chemical reactivity, particularly its role as a strong, non-nucleophilic base upon deprotonation.

The most prominent application of this compound is as the direct precursor to Lithium Diisopropylamide (LDA), a powerful and widely used non-nucleophilic base in organic chemistry.[3][4] Beyond this, DIPA serves as a vital intermediate in the manufacturing of agrochemicals, pharmaceuticals, corrosion inhibitors, and rubber vulcanization agents.[5][6][7]

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the tables below. This data has been aggregated from various chemical suppliers and databases to provide a comprehensive reference.

Table 1: Identifiers and Chemical Structure

| Identifier | Value |

|---|---|

| CAS Number | 108-18-9[1] |

| IUPAC Name | N-(Propan-2-yl)propan-2-amine[6] |

| Synonyms | DIPA, N,N-Diisopropylamine, Bis(isopropyl)amine[5][8] |

| Molecular Formula | C₆H₁₅N[1] |

| Molecular Weight | 101.19 g/mol [1] |

| SMILES | CC(C)NC(C)C[9] |

| InChI Key | UAOMVDZJSHZZME-UHFFFAOYSA-N[9] |

Table 2: Physical and Thermochemical Properties

| Property | Value | Conditions |

|---|---|---|

| Appearance | Clear, colorless liquid[1][10] | Standard |

| Odor | Ammonia-like, fishy[1] | Standard |

| Boiling Point | 83-84 °C[1][9] | 1013 hPa |

| Melting Point | -61 °C[1][9] | Standard |

| Density | 0.722 g/mL[1][9] | at 25 °C |

| Vapor Pressure | 50 mm Hg[1][9] | at 20 °C |

| Vapor Density | 3.5 (vs air)[1][9] | Standard |

| pKa of Conjugate Acid | 11.05[1] | at 25 °C |

| Water Solubility | 100 g/L[1] | at 20 °C |

| Refractive Index (n₂₀/D) | 1.392[1][9] | at 20 °C |

| Flash Point | -13.45 °C to -7 °C[11][12] | Closed Cup |

| Autoignition Temperature | 295 °C to 316 °C[12] | --- |

| Explosive Limits | 1.1 - 7.1% (V)[1][11] | --- |

Key Applications and Reactions

This compound's utility stems from its basicity and its role as a precursor to other important reagents. Its industrial and synthetic applications are diverse.

Precursor to Lithium Diisopropylamide (LDA)

The most significant use of DIPA is in the preparation of Lithium Diisopropylamide (LDA). LDA is a formidable, sterically hindered, non-nucleophilic base with a pKa of approximately 36, making it capable of deprotonating weakly acidic protons, such as those alpha to carbonyl groups, to form enolates under kinetic control.[3] This reaction avoids common side reactions like nucleophilic addition that can occur with other organolithium reagents.[3]

Caption: Workflow for the synthesis of Lithium Diisopropylamide (LDA).

Experimental Protocol: Laboratory-Scale Synthesis of LDA

This protocol is adapted from established laboratory procedures for generating a solution of LDA for immediate use.[3][13]

Safety Precaution: This procedure involves pyrophoric (n-butyllithium) and flammable (THF, hexanes, this compound) materials. It must be conducted under an inert atmosphere (e.g., nitrogen or argon) in a fume hood by trained personnel.

Materials:

-

This compound (freshly distilled from CaH₂ is preferred)[13]

-

n-Butyllithium (n-BuLi) in hexanes (concentration typically 1.6 M or 2.5 M)

-

Anhydrous tetrahydrofuran (B95107) (THF)

Equipment:

-

Two-neck round-bottom flask or Schlenk flask, flame-dried

-

Magnetic stir bar and stir plate

-

Septa

-

Syringes and needles

-

Inert gas line (N₂ or Ar)

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Assemble the flame-dried flask with a stir bar, septum, and inert gas inlet. Purge the flask with inert gas.

-

Via syringe, add anhydrous THF to the flask. Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Add this compound (1.1 equivalents relative to the substrate to be deprotonated) to the cold THF via syringe.

-

Slowly, dropwise, add the n-BuLi solution (1.05 equivalents) to the stirred DIPA/THF mixture. A slight bubbling (butane evolution) may be observed. The addition should be controlled to maintain the low temperature.

-

After the addition is complete, stir the resulting colorless to pale yellow LDA solution at -78 °C for 15-30 minutes before use.[13] The solution is now ready for the addition of the substrate to be deprotonated.

Industrial and Synthetic Intermediate

This compound is a crucial building block for a variety of commercial products. Its role as a nucleophile or base is central to these syntheses.

Caption: Major industrial applications of this compound (DIPA).

-

Agrochemicals: DIPA is a key intermediate in the synthesis of several pesticides and herbicides.[6][14] It is a precursor to the herbicides diallate (B166000) and triallate.[4][7]

-

Pharmaceuticals: It serves as a building block for active pharmaceutical ingredients (APIs) and is used to prepare N,N-Diisopropylethylamine (Hünig's base), another important sterically hindered base.[1][4][6]

-

Rubber Vulcanization: It is used to synthesize sulfenamide (B3320178) accelerators, which are critical components in the vulcanization of rubber.[1][7]

-

Corrosion Inhibitors: DIPA is a precursor for corrosion inhibitors used in metal treatment and other industrial processes.[5][6]

-

Catalysis: In organic synthesis, it can be used as a base or catalyst in reactions such as the Heck and Sonogashira couplings.

Safety and Handling

This compound is a hazardous chemical that requires careful handling. It is highly flammable, corrosive, and toxic.[12][15]

Table 3: Health and Safety Data

| Hazard Type | Information |

|---|---|

| GHS Pictograms | GHS02 (Flammable), GHS05 (Corrosive), GHS06 (Toxic) / GHS07 (Harmful)[1][12] |

| Hazard Statements | H225: Highly flammable liquid and vapour.[12] H302: Harmful if swallowed.[11] H314: Causes severe skin burns and eye damage.[12] H331/H332: Toxic or harmful if inhaled.[11][16] H335: May cause respiratory irritation.[15] H412: Harmful to aquatic life with long lasting effects.[15] |

| Precautionary Statements | P210: Keep away from heat/sparks/open flames.[12] P280: Wear protective gloves/clothing/eye protection.[12] P303+P361+P353: IF ON SKIN: Take off immediately all contaminated clothing. Rinse skin with water.[11] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[11] |

| Exposure Limits (ACGIH TLV) | TWA: 5 ppm[1] |

| NFPA 704 Rating | Health: 3, Flammability: 3, Instability: 0[4] |

Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.[15]

-

Keep away from all sources of ignition, including heat, sparks, and open flames.[12] Ground and bond containers when transferring material.[15]

-

Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[17][18]

-

Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[17]

-

Store in a cool, dry, well-ventilated area in a tightly sealed container, away from incompatible materials.[15]

Incompatibilities: this compound can react violently with strong oxidizing agents and strong acids.[1][19] It may also be incompatible with isocyanates, peroxides, and halogenated organic compounds.[1]

Conclusion

This compound is a cornerstone reagent in organic chemistry, primarily valued as the precursor to the indispensable base, LDA. Its unique sterically hindered structure allows for highly selective reactions that are fundamental to the synthesis of complex molecules in pharmaceuticals, agrochemicals, and fine chemicals. While its hazardous nature demands rigorous safety protocols, its versatility and utility ensure its continued importance in both academic research and industrial manufacturing. This guide has provided the core technical data, protocols, and application contexts necessary for its safe and effective use by scientific professionals.

References

- 1. This compound | 108-18-9 [chemicalbook.com]

- 2. products.basf.com [products.basf.com]

- 3. grokipedia.com [grokipedia.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. chinaamines.com [chinaamines.com]

- 6. interstatechem.com [interstatechem.com]

- 7. This compound, 98% 108-18-9 India [ottokemi.com]

- 8. This compound (CAS 108-18-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. 二异丙胺, 99.5 (CH3)2CHNHCH(CH3)2 [sigmaaldrich.com]

- 10. This compound | C6H15N | CID 7912 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. lobachemie.com [lobachemie.com]

- 13. How To [chem.rochester.edu]

- 14. What are the specific applications of this compound in agriculture?-Yaocheng Chemical Industry-a company specializing in chemical products trade. [en.yaochengchem.com]

- 15. pentachemicals.eu [pentachemicals.eu]

- 16. itwreagents.com [itwreagents.com]

- 17. carlroth.com:443 [carlroth.com:443]

- 18. cdhfinechemical.com [cdhfinechemical.com]

- 19. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Synthesis of Diisopropylamine from Acetone and Ammonia

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diisopropylamine (DIPA) is a crucial secondary amine with wide-ranging applications in the synthesis of pharmaceuticals, agrochemicals, and as a sterically hindered base in organic reactions. Its synthesis via the reductive amination of acetone (B3395972) with ammonia (B1221849) is a commercially significant process. This technical guide provides a comprehensive overview of this synthesis, detailing the underlying reaction mechanism, various catalytic systems, and experimental protocols. Quantitative data from key studies are summarized for comparative analysis. Furthermore, this guide presents detailed experimental workflows and reaction pathways visualized through diagrams to facilitate a deeper understanding of the process for research, development, and scale-up activities.

Introduction

The synthesis of this compound from readily available feedstocks like acetone and ammonia represents an important industrial process. The reaction proceeds through a reductive amination pathway, where acetone and ammonia first condense to form an imine intermediate, which is subsequently hydrogenated to yield isopropylamine (B41738) and this compound. The selectivity towards the secondary amine, this compound, over the primary amine, isopropylamine, is a key challenge and is influenced by reaction conditions and the choice of catalyst. This document aims to provide a detailed technical resource for professionals engaged in chemical synthesis and process development.

Reaction Mechanism and Signaling Pathway

The synthesis of this compound from acetone and ammonia is a classic example of reductive amination. The overall process can be understood as a sequence of equilibrium reactions followed by an irreversible reduction step.

The reaction proceeds via the following key steps:

-

Imine Formation: Acetone reacts with ammonia to form an unstable hemiaminal intermediate, which then dehydrates to form propan-2-imine.

-

First Reduction: The propan-2-imine is hydrogenated in the presence of a catalyst to form the primary amine, isopropylamine.

-

Second Imine Formation: The newly formed isopropylamine, being more nucleophilic than ammonia, can then react with another molecule of acetone to form a new imine intermediate.

-

Second Reduction: This second imine is then hydrogenated to yield the final product, this compound.

The overall stoichiometry for the formation of this compound is: 2 (CH₃)₂CO + NH₃ + 2 H₂ → ((CH₃)₂CH)₂NH + 2 H₂O[1]

A simplified diagram of the reaction pathway is presented below:

Catalytic Systems and Quantitative Data

The choice of catalyst is critical in directing the selectivity of the reductive amination towards this compound. Various metal-based catalysts have been employed, with copper and nickel systems being the most prominent. The following tables summarize quantitative data from patented industrial processes.

Table 1: Process Parameters for this compound Synthesis

| Catalyst System | Reactant Ratio (Acetone:Ammonia) | Temperature (°C) | Pressure | Reference |

| Copper Chromite | 2:1 | 140-180 | 62-76 bar (900-1100 psi) | --INVALID-LINK-- |

| Co-precipitated Cupric Oxide-Calcium Fluoride (B91410) | 2:1 | 160 | 103 bar (1500 psi) | --INVALID-LINK-- |

| Nickel-based catalyst | Not specified | 110-150 (inlet) | Not specified | --INVALID-LINK-- |

| Ni/Al₂O₃ | Stoichiometric excess of H₂ and NH₃ | 140-150 (secondary reactor) | 0.4-1.2 MPa | --INVALID-LINK-- |

| Copper-Nickel-Clay | Not specified | 150-220 | Atmospheric | [2] |

Table 2: Product Yields and Selectivity

| Catalyst System | This compound Yield | Isopropylamine Yield | Acetone Conversion | Reference |

| Co-precipitated Cupric Oxide-Calcium Fluoride | 63% (based on ammonia) | 12% (based on ammonia) | Not specified | --INVALID-LINK-- |

| Mo-Co-Ni/Al₂O₃ | ~0.2% selectivity | >99.7% selectivity | 100% | --INVALID-LINK-- |

| Nickel-based catalyst (with recycle) | Not specified | Not specified | High | --INVALID-LINK-- |

| Copper-Nickel-Clay | >90% total yield (mono- and di-) | >90% total yield (mono- and di-) | 98% | [2] |

Note: The data from CN106397219A is optimized for isopropylamine production, highlighting the possibility to tune selectivity.

Experimental Protocols

The following protocols are derived from patented industrial processes and general laboratory procedures for reductive amination. They are intended as a guide and may require optimization for specific laboratory setups.

General Protocol for Batch Synthesis

This protocol is based on the one-step process described in US Patent 2,686,811.

Materials:

-

Acetone

-

Anhydrous liquid ammonia

-

Hydrogen gas

-

Copper chromite or co-precipitated cupric oxide-calcium fluoride catalyst (3% by weight of reactants)

-

Water (3-10% by volume of reactants)

-

High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.

Procedure:

-

Charge the high-pressure autoclave with acetone, water, and the catalyst.

-

Seal the reactor and purge with nitrogen gas to remove air.

-

Cool the reactor and introduce anhydrous liquid ammonia. A molar ratio of approximately 2 moles of acetone to 1 mole of ammonia is preferred for optimal this compound yield.[3]

-

Pressurize the reactor with hydrogen to an initial pressure of 62-103 bar (900-1500 psi).

-

Heat the reactor to 140-180 °C while stirring.

-

Maintain the temperature and pressure, adding more hydrogen as it is consumed, until the pressure drop ceases, indicating the completion of the reaction.[3]

-

Cool the reactor to room temperature and carefully vent the excess pressure.

-

Discharge the reaction mixture.

-

The product mixture can be separated and purified by fractional distillation.

Purification of this compound

The crude product from the synthesis contains this compound, isopropylamine, unreacted acetone, water, and catalyst.

-

Catalyst Removal: The solid catalyst is first removed by filtration.

-

Fractional Distillation: The liquid mixture is then subjected to fractional distillation.

-

Unreacted acetone and ammonia are typically removed in the first fraction.

-